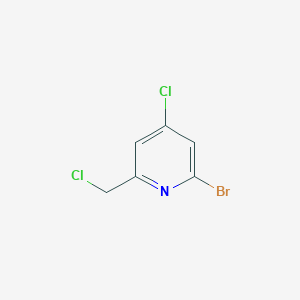
2-Bromo-4-chloro-6-(chloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(chloromethyl)pyridine can be achieved through several methods. One common approach involves the use of 2,6-dibromopyridine as a starting material. The process includes the following steps:
Metal Halogen Exchange: 2,6-dibromopyridine is treated with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form 2-bromo-6-hydroxymethylpyridine.
Chlorination: The hydroxymethyl group is then converted to a chloromethyl group using cyanuric chloride under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more scalable and cost-effective methods. For instance, the chlorination of 2-bromo-6-hydroxymethylpyridine can be carried out using thionyl chloride (SOCl2), which is a robust chlorinating agent .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives of pyridine.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-(chloromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-(chloromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the 4-chloro substituent.
4-Bromo-2-chloromethylpyridine: Similar but with different positions of the bromo and chloro groups.
2-Chloro-6-chloromethylpyridine: Lacks the bromine atom.
Uniqueness
2-Bromo-4-chloro-6-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile intermediate for various synthetic applications .
Propriétés
Numéro CAS |
1393550-36-1 |
|---|---|
Formule moléculaire |
C6H4BrCl2N |
Poids moléculaire |
240.91 g/mol |
Nom IUPAC |
2-bromo-4-chloro-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2 |
Clé InChI |
SIRRZCIIOAYZJH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



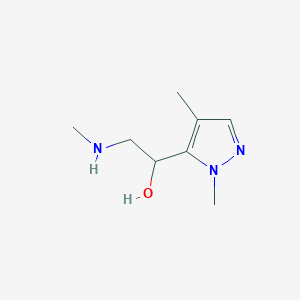
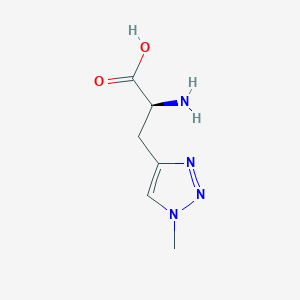
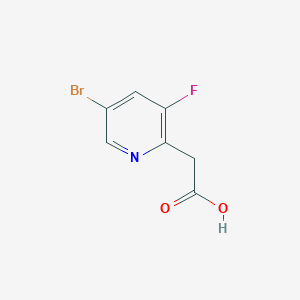
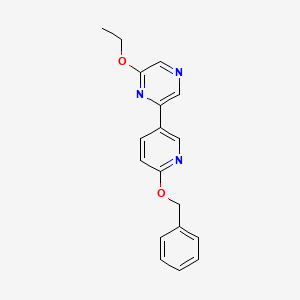

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
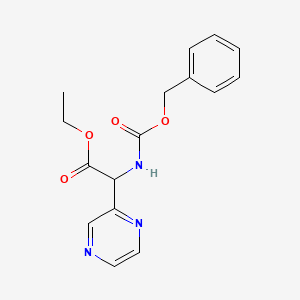
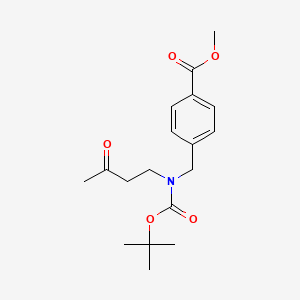
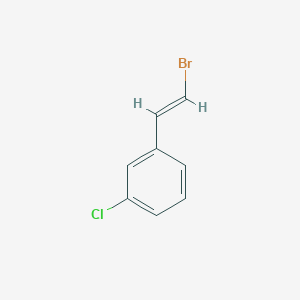
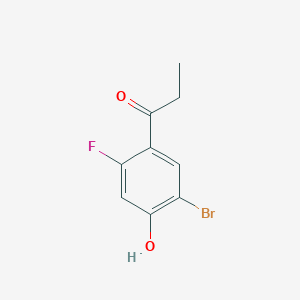


![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
